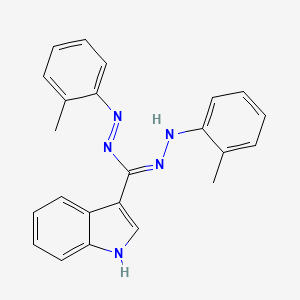
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan is a complex organic compound that belongs to the formazan family. Formazans are known for their vibrant colors and are often used as dyes and indicators in various chemical reactions. This particular compound features a unique structure with two 2-methylphenyl groups and an indole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan typically involves the reaction of 2-methylphenylhydrazine with indole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the formazan compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, altering their activities and leading to various physiological effects. The indole moiety in the compound is known to play a crucial role in its biological activity, as indole derivatives are often involved in signaling pathways and receptor interactions.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3-(1H-indol-3-yl)formazan: Similar structure but lacks the methyl groups on the phenyl rings.
1,5-Bis(4-methylphenyl)-3-(1H-indol-3-yl)formazan: Similar structure with methyl groups at different positions on the phenyl rings.
1,5-Bis(2-methylphenyl)-3-(2H-indol-2-yl)formazan: Similar structure but with a different indole isomer.
Uniqueness
1,5-Bis(2-methylphenyl)-3-(1H-indol-3-yl)formazan is unique due to the specific positioning of the methyl groups on the phenyl rings and the presence of the indole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
87582-43-2 |
|---|---|
Molecular Formula |
C23H21N5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N'-(2-methylanilino)-N-(2-methylphenyl)imino-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C23H21N5/c1-16-9-3-6-12-20(16)25-27-23(28-26-21-13-7-4-10-17(21)2)19-15-24-22-14-8-5-11-18(19)22/h3-15,24-25H,1-2H3/b27-23-,28-26? |
InChI Key |
VRBCKTFQVCITJF-GYLBWFAQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(/C2=CNC3=CC=CC=C32)\N=NC4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C2=CNC3=CC=CC=C32)N=NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















